molecular formula C21H18BrN5 B149368 Ethidium monoazide bromide CAS No. 58880-05-0

Ethidium monoazide bromide

Cat. No. B149368
CAS RN: 58880-05-0
M. Wt: 420.3 g/mol
InChI Key: GHUXAYLZEGLXDA-UHFFFAOYSA-N
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Description

Ethidium monoazide bromide (EMA) is a derivative of ethidium bromide, a compound known for its ability to intercalate between base pairs in nucleic acids, enhancing its fluorescence quantum yield . EMA shares similar binding properties with ethidium bromide, with a binding constant of approximately 2-3 X 10^5 M, and can be photochemically covalently linked to nucleic acids by long-wavelength light . This property makes EMA a useful fluorescent photoaffinity label for nucleic acids .

Synthesis Analysis

While the provided papers do not detail the synthesis of EMA, they do discuss the use of ethidium bromide and its analogs. For instance, the synthesis of photoaffinity analogs of ethidium bromide, such as 8-azido-3-amino-5-ethyl-6-phenylphenanthridinium chloride, has been developed to study the binding of ethidium bromide to nucleic acids . These analogs are designed to mimic the interaction of ethidium bromide with nucleic acids and can be used to identify target sites in vivo and in vitro .

Molecular Structure Analysis

The molecular structure of EMA is closely related to that of ethidium bromide. X-ray crystallography has been used to visualize the intercalative binding of ethidium bromide to nucleic acids, providing insights into the molecular interactions at play . The structure of ethidium bromide intercalated with a dinucleoside monophosphate has been resolved, showing the drug's intercalation into a fragment of a nucleic acid double helix .

Chemical Reactions Analysis

EMA can be photochemically covalently linked to nucleic acids, which is a reaction induced by long-wavelength light . This covalent linkage is a key feature that distinguishes EMA from ethidium bromide, which binds reversibly . The photoactivation process allows for the stable attachment of EMA to nucleic acids, making it a valuable tool for studying DNA and RNA structures .

Physical and Chemical Properties Analysis

EMA's physical and chemical properties are influenced by its interaction with nucleic acids. Its fluorescence and the ability to form a complex with nucleic acids are sensitive to environmental conditions such as salt concentration and the presence of magnesium ions . The fluorescence properties of EMA and ethidium crosslinked to nucleic acids show environmental sensitivity similar to that of ethidium . Additionally, the adsorption of EMA onto graphene oxide and cupric oxide nanoparticles has been studied, revealing that the process is spontaneous and endothermic . These studies also provide insights into the thermodynamics and kinetics of EMA adsorption, which is relevant for its removal from aqueous solutions .

Scientific Research Applications

  • Photoaffinity Probes in Nucleic Acid Research : EMA and its analogs are valuable as photoaffinity probes in chemical and biological studies involving nucleic acids. They enable the rendering of the ethidium-nucleic acid interaction covalent, which is significant for characterizing nucleic acid structures and the biological consequences of drug interactions (Graves et al., 1977).

  • Differentiation of Viable and Dead Bacterial Cells : EMA has been used in real-time PCR (Polymerase Chain Reaction) to differentiate between viable and dead bacterial cells. This application is critical in food hygiene tests and microbiological studies, as EMA can selectively penetrate through the damaged membranes of dead cells, blocking DNA amplification during PCR (Minami et al., 2010), (Kobayashi et al., 2009).

  • Adsorption Studies for Removal of Toxic Chemicals : EMA's interaction with graphene oxide has been studied for the removal of toxic chemicals from aqueous solutions. This research provides insights into the adsorption capabilities of EMA, which is crucial for environmental safety and pollution control (Rajabi et al., 2019).

  • Investigating DNA Binding Sites : EMA has been used in photoaffinity labeling experiments to study ethidium binding sites on DNA. This application is significant for understanding DNA-drug interactions and for investigating the sequence specificity of DNA binding (Hardwick et al., 1984).

  • Histochemical Applications : EMA and its analogs react intensely with nucleic acids in fixed tissues, offering new approaches to the histochemistry of nucleic acids and the study of mutagenic drug-DNA interactions (Cox et al., 1982).

  • Quantification of Viable Bacteria in Environmental Samples : EMA has been used in developing methods to differentiate between viable and nonviable bacteria in environmental water samples. This application is vital for environmental monitoring and public health safety (Gedalanga & Olson, 2009).

Safety And Hazards

While specific safety and hazards information for EMA is not available, it is known that Ethidium Bromide, a related compound, is highly toxic. It can be absorbed through the skin and is highly toxic by inhalation. It is also irritating to the skin, eyes, mucous membranes, and upper respiratory tract .

Future Directions

EMA is promising for DNA-based differentiation between viable and dead bacteria . There are ongoing research efforts to improve the use of EMA and similar compounds in combination with DNA- (and potentially RNA-) amplification technologies for microbial viability assessment .

properties

IUPAC Name

8-azido-5-ethyl-6-phenylphenanthridin-5-ium-3-amine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5.BrH/c1-2-26-20-12-15(22)8-10-18(20)17-11-9-16(24-25-23)13-19(17)21(26)14-6-4-3-5-7-14;/h3-13,22H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUXAYLZEGLXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69498-50-6 (Parent)
Record name Phenanthridinium, 3-amino-8-azido-5-ethyl-6-phenyl-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethidium monoazide bromide

CAS RN

58880-05-0
Record name Ethidium monoazide bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58880-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenanthridinium, 3-amino-8-azido-5-ethyl-6-phenyl-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
813
Citations
JM Pisz, JR Lawrence, AN Schafer… - Journal of Microbiological …, 2007 - Elsevier
… This technique involves the use of ethidium monoazide bromide (EMA) for the distinction of live/dead cells. In non-viable cells EMA intercalates into the DNA which prevents …
Number of citations: 71 www.sciencedirect.com
A Fakhri - Ecotoxicology and environmental safety, 2014 - Elsevier
… bromide and Ethidium monoazide bromide from aqueous … Ethidium bromide and Ethidium monoazide bromide, respectively. … of Ethidium bromide and Ethidium monoazide bromide was …
Number of citations: 38 www.sciencedirect.com
H Kobayashi, M Oethinger, MJ Tuohy… - Letters in Applied …, 2009 - academic.oup.com
Aims: The DNA‐intercalating dye ethidium bromide monoazide (EMA) has recently been used as a DNA binding agent to differentiate viable and dead bacterial cells by selectively …
Number of citations: 78 academic.oup.com
M Rajabi, O Moradi, M Sillanpää, K Zare… - Journal of Molecular …, 2019 - Elsevier
… In this work, the capacity of toxic chemical and a strong mutagen ethidium monoazide bromide (EMA) adsorption on graphene oxide (GO) surface as adsorbent was studied. We …
Number of citations: 18 www.sciencedirect.com
H Rawsthorne, TG Phister - International journal of food microbiology, 2009 - Elsevier
In this study, we use ethidium monoazide (EMA) a dye commonly used to differentiate viable and nonviable populations of bacteria in real-time PCR (QPCR) assays to eliminate the …
Number of citations: 37 www.sciencedirect.com
A Nocker, AK Camper - Applied and environmental microbiology, 2006 - Am Soc Microbiol
… A promising and easy-to-use alternative utilizing the DNA-intercalating dye ethidium monoazide bromide (EMA) was published recently. This chemical is known to penetrate only into “…
Number of citations: 405 journals.asm.org
M Consonni, A Grassi, S Scuri… - Annals of …, 2021 - annalsmicrobiology.biomedcentral …
… With these considerations in hand, culture method, PCR and Ethidium Monoazide Bromide (EMA) qPCR have all been compared in order to detect Lp in water samples, identify a …
K Rudi, B Moen, SM Drømtorp… - Applied and …, 2005 - Am Soc Microbiol
… Ethidium monoazide bromide (EMA) was purchased from Molecular Probes Europe BV (Leiden, The Netherlands). EMA was added to samples at a final concentration of 100 μg/ml. …
Number of citations: 499 journals.asm.org
H Chen, YK Li, TT Zhang, Y Bi, M Shu, C Zhong… - Food Analytical …, 2021 - Springer
In this study, a real-time loop-mediated isothermal amplification (Rti-LAMP) combined with immunomagnetic beads separation (IMS) and ethidium bromide monoazide (EMA) treatment …
Number of citations: 8 link.springer.com
TT Zhang, C Zhong, M Shu, X Wu, H Chen… - Journal of Food …, 2019 - Wiley Online Library
… amplification (Rti‐LAMP) DNA assay was developed for rapid and sensitive detection of viable Escherichia coli O157:H7 in milk by combining with ethidium monoazide bromide (EMA) …
Number of citations: 4 onlinelibrary.wiley.com

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